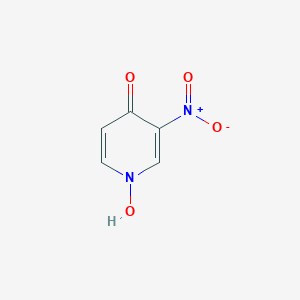

4-Hydroxy-3-nitropyridine N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-nitropyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-5-1-2-6(9)3-4(5)7(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJYPHBWUDRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285384 | |

| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-57-8 | |

| Record name | 31872-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-3-nitropyridine N-oxide, a valuable intermediate in the development of novel therapeutics. This document outlines the multi-step synthesis, beginning with the nitration of pyridine N-oxide to form the key intermediate, 4-nitropyridine N-oxide, followed by its subsequent conversion to the target molecule. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are provided to support researchers in their synthetic endeavors.

Core Synthesis Strategy

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the electrophilic nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide. This intermediate is then subjected to a reaction with acetic anhydride, which results in the formation of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Pyridine N-oxide | C₅H₅NO | 95.10 | 61-64 | White to off-white crystalline solid |

| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | 140.09 | 159-162 | Pale yellow to yellow crystalline solid[1] |

| This compound | C₅H₄N₂O₄ | 156.09 | ~280 (with decomposition)[2] | Yellow crystalline powder |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Synthesis of 4-Nitropyridine N-oxide | Pyridine N-oxide, Fuming HNO₃, Concentrated H₂SO₄ | - | 125-130 | 3 | ~42[3] |

| Synthesis of this compound | 4-Nitropyridine N-oxide, Acetic Anhydride | Acetic Anhydride | Not specified | Not specified | Not specified |

Experimental Protocols

Step 1: Synthesis of 4-Nitropyridine N-oxide

This protocol is adapted from established methods for the nitration of pyridine N-oxide.[3]

Materials:

-

Pyridine N-oxide (9.51 g, 100 mmol)

-

Fuming nitric acid (12 mL, 0.29 mol)

-

Concentrated sulfuric acid (30 mL, 0.56 mol)

-

Ice

-

Saturated sodium carbonate solution

-

Acetone

Equipment:

-

100 mL three-neck flask

-

Reflux condenser

-

Internal thermometer

-

Addition funnel with pressure equalization

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker (1 L)

-

Büchner funnel and suction flask

-

Rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 12 mL of fuming nitric acid with continuous stirring. Allow the mixture to reach room temperature (20 °C).

-

Reaction Setup: Assemble a 100 mL three-neck flask with a reflux condenser, an internal thermometer, an addition funnel, and a magnetic stir bar. Connect the top of the reflux condenser to a gas trap containing a sodium hydroxide solution to neutralize any nitrous fumes produced.

-

Nitration: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60 °C. Transfer the prepared nitrating mixture to the addition funnel and add it dropwise to the stirred pyridine N-oxide solution over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto 150 g of crushed ice in a 1 L beaker. Slowly and cautiously neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is between 7 and 8. A yellow solid will precipitate.

-

Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration through a Büchner funnel and wash it with cold water. To remove inorganic salts, suspend the crude product in acetone, stir, and filter to separate the insoluble salts. The acetone filtrate is then concentrated under reduced pressure using a rotary evaporator. The resulting yellow solid is dried in a desiccator.

-

Recrystallization (Optional): The product can be further purified by recrystallization from acetone.[3]

Expected Yield: Approximately 5.87 g (41.9 mmol, 42%).[3] Melting Point: 157 °C.[3]

Step 2: Synthesis of this compound

Materials:

-

4-Nitropyridine N-oxide

-

Acetic anhydride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure (Reconstructed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-nitropyridine N-oxide in acetic anhydride.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended). The reaction of 4-nitropyridine-N-oxide with acetic anhydride is reported to form 4-hydroxypyridine-N-oxide along with 4-hydroxy-3-nitropyridine-N-oxide.[4]

-

Work-up and Isolation: After cooling the reaction mixture, the acetic anhydride is carefully removed under reduced pressure. The residue would then be subjected to a purification process, likely involving crystallization or column chromatography, to isolate this compound from the co-product and any unreacted starting material.

-

Purification: Recrystallization from a suitable solvent would be a probable method for purification.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Hydroxy-3-nitropyridine N-oxide. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound is a nitro-substituted heterocyclic N-oxide. Its chemical structure incorporates a pyridine N-oxide core, a hydroxyl group at the 4-position, and a nitro group at the 3-position. The presence of these functional groups imparts distinct electronic properties and reactivity to the molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Nitropyridine N-oxide |

| CAS Number | 31872-57-8[1] | 1124-33-0[2] |

| Molecular Formula | C₅H₄N₂O₄[1] | C₅H₄N₂O₃[2] |

| Molecular Weight | 156.09 g/mol [1] | 140.10 g/mol [2] |

| Appearance | - | Yellow to brown crystals or powder[3] |

| Melting Point | Not available | 159-162 °C[3] |

| pKa | Not available | -1.37±0.10 (Predicted)[3] |

| Solubility | Not available | Insoluble in water[3] |

Synthesis and Reactivity

The precursor, 4-nitropyridine N-oxide, is synthesized by the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[5][6]

Experimental Protocols

2.1.1. Synthesis of 4-Nitropyridine N-oxide (Precursor)

This protocol is adapted from established methods for the nitration of pyridine N-oxide.[5][6]

Materials:

-

Pyridine N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium carbonate solution

-

Acetone

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

-

Nitration Reaction: Add pyridine N-oxide portion-wise to the nitrating mixture. After the addition is complete, the reaction mixture is heated.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting solution is neutralized with a saturated sodium carbonate solution until a yellow solid precipitates.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from acetone.

2.1.2. Proposed Synthesis of this compound

This proposed protocol is based on the known reaction of 4-nitropyridine N-oxide with acetic anhydride.[4]

Materials:

-

4-Nitropyridine N-oxide

-

Acetic anhydride

-

Water

-

Suitable solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction: 4-Nitropyridine N-oxide is heated with acetic anhydride. The reaction likely proceeds through an initial acetylation of the N-oxide oxygen, followed by rearrangement and subsequent nitration at the 3-position and hydrolysis of the acetoxy group.

-

Hydrolysis: After the initial reaction, water is added to the reaction mixture to hydrolyze the acetylated intermediate to the final hydroxyl product.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with a suitable organic solvent. The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be achieved by recrystallization or column chromatography.

DOT Diagram: Proposed Synthesis of this compound

Spectroscopic Data (Predicted and Comparative)

Direct spectroscopic data for this compound is scarce. However, data for the related compound, 4-nitropyridine N-oxide, can be used for comparative purposes.

Table 2: Spectroscopic Data for 4-Nitropyridine N-oxide

| Technique | Data |

| ¹H NMR | Spectral data available, but specific shifts depend on the solvent and instrument. |

| ¹³C NMR | Spectral data available, but specific shifts depend on the solvent and instrument. |

| IR Spectroscopy | Characteristic peaks for N-O and NO₂ stretching are expected. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns can be observed. A common fragmentation is the loss of an oxygen atom from the N-oxide group. |

Biological Activity and Potential Signaling Pathways

While there is no specific information on the biological activity of this compound, related pyridine N-oxide derivatives have shown a range of biological effects, including antimicrobial and cytotoxic activities.[5][7]

4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa and an inhibitor of Na,K-ATPase activity.[3][5] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making its inhibitors potential anti-infective agents.

DOT Diagram: Potential Biological Action of Pyridine N-oxide Derivatives

References

- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical data for 4-Hydroxy-3-nitropyridine N-oxide is limited. This guide summarizes the available information and provides context based on related compounds, particularly other nitropyridine N-oxides. Further experimental validation is necessary for any application.

Introduction

This compound is a heterocyclic compound belonging to the pyridine N-oxide family. The presence of both a hydroxyl and a nitro group on the pyridine N-oxide scaffold suggests its potential for diverse chemical reactivity and biological activity. Molecules within the pyridine N-oxide class are of significant interest in medicinal chemistry due to their varied biological properties, including antimicrobial and anticancer activities.[1] The N-oxide functionality can enhance water solubility and modulate the electronic properties of the pyridine ring, influencing its interactions with biological targets.[2][3]

Chemical and Physical Properties

Quantitative data for this compound is scarce. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 31872-57-8 | [4][5][6] |

| Molecular Formula | C₅H₄N₂O₄ | [4] |

| Molecular Weight | 156.098 g/mol | [4] |

| Melting Point | ca. 225 °C (decomposition) | [7] |

| Synonyms | 3-Nitropyridin-4-ol 1-oxide, 3-nitro-1-oxy-pyridin-4-ol, 3-nitro-4-pyridinol 1-oxide, 4-pyridinol, 3-nitro-, 1-oxide | [4] |

Synthesis and Characterization

Proposed Synthesis

-

N-Oxidation: The first step would be the oxidation of the pyridine nitrogen of 4-hydroxypyridine to form 4-hydroxypyridine N-oxide. This is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2]

-

Nitration: The subsequent step would involve the regioselective nitration of the 4-hydroxypyridine N-oxide ring. The hydroxyl group is an activating group and directs electrophilic substitution to the ortho positions (positions 3 and 5). A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for pyridine N-oxides.[8]

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis and purification of this compound.

Characterization

Due to the lack of specific experimental spectra for this compound, researchers would need to perform standard structural characterization techniques upon synthesis. These would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-oxide, hydroxyl, and nitro groups.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available. However, based on the activities of the closely related compound, 4-nitropyridine N-oxide, we can infer potential areas of interest for future research.

Antimicrobial Activity: Quorum Sensing Inhibition

4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[2][9] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In many pathogenic bacteria, quorum sensing controls the expression of virulence factors.

The likely mechanism of action for 4-nitropyridine N-oxide is the inhibition of the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing circuit.[2][9] By binding to LasR, the compound may prevent the binding of the natural autoinducer molecule, thereby disrupting the signaling cascade that leads to virulence factor production. It is plausible that this compound could exhibit similar activity.

The following diagram illustrates the potential mechanism of quorum sensing inhibition.

Caption: Hypothetical mechanism of quorum sensing inhibition by targeting the LasR receptor.

Enzyme Inhibition

4-Nitropyridine N-oxide has also been shown to inhibit Na,K-ATPase activity.[10] This enzyme is a crucial ion pump found in the plasma membrane of all animal cells. Its inhibition can lead to a range of cellular effects. This suggests that this compound could also be investigated for its potential as an enzyme inhibitor.

Experimental Protocols

As no specific experimental studies on this compound were found, this section provides a generalized protocol for evaluating the potential quorum sensing inhibitory activity of a novel compound, which could be adapted for the title compound.

General Protocol: Quorum Sensing Inhibition Assay (e.g., using a P. aeruginosa reporter strain)

-

Bacterial Strain: Utilize a P. aeruginosa reporter strain that expresses a reporter gene (e.g., lacZ or gfp) under the control of a quorum sensing-regulated promoter (e.g., the lasB promoter).

-

Culture Preparation: a. Grow the reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking. b. The following day, dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.02) in fresh medium.

-

Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions to create a range of test concentrations.

-

Assay Setup: a. In a 96-well microtiter plate, add the diluted bacterial culture to each well. b. Add the various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known quorum sensing inhibitor). c. Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).

-

Data Collection: a. Measure bacterial growth by reading the optical density at 600 nm (OD₆₀₀). b. Measure the reporter gene expression (e.g., fluorescence for GFP or colorimetric change for β-galactosidase activity).

-

Analysis: a. Normalize the reporter gene expression to bacterial growth to account for any effects on cell viability. b. Plot the normalized reporter activity against the compound concentration to determine the IC₅₀ (the concentration at which 50% of quorum sensing is inhibited).

Conclusion and Future Directions

This compound is a compound for which there is currently a significant lack of published research. The available data on its physical properties is minimal, and its biological activities have not been reported. Based on the known properties of related nitropyridine N-oxides, this compound warrants further investigation, particularly in the areas of antimicrobial and enzyme inhibitory research. Future work should focus on developing a reliable synthetic protocol, thoroughly characterizing the compound's physicochemical properties, and screening it for a range of biological activities. Such studies will be essential to determine its potential for applications in drug development and other scientific fields.

References

- 1. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dayang Chem (Hangzhou) Co.,Ltd. | Chemical-Suppliers [chemical-suppliers.eu]

- 4. rdchemicals.com [rdchemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 7. 31872-57-8[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

In-depth Technical Guide: Spectroscopic Data of 4-Hydroxy-3-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-3-nitropyridine N-oxide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details available spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Spectroscopic Data

At present, detailed, publicly available experimental spectroscopic data (NMR, IR, MS, UV-Vis) for this compound is limited. However, valuable insights can be drawn from the extensive data available for the closely related precursor, 4-nitropyridine N-oxide, and the known spectroscopic characteristics of N-oxide functional groups.

General Spectroscopic Characteristics of Pyridine N-Oxides

-

Infrared (IR) Spectroscopy: Pyridine N-oxides typically exhibit a strong vibration band for the N⁺-O⁻ bond in the region of 1200-1300 cm⁻¹. The presence of other functional groups, such as the nitro (NO₂) and hydroxyl (OH) groups in the target molecule, will also produce characteristic absorption bands. Specifically, the NO₂ group is expected to show symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The OH group will present a broad absorption band in the region of 3200-3600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-oxide group generally causes a downfield shift in the ¹H and ¹³C NMR spectra for the adjacent protons and carbons in the pyridine ring compared to the parent pyridine.[1]

-

Mass Spectrometry (MS): The mass spectrum of a pyridine N-oxide typically shows a significant (M-16)⁺ ion, corresponding to the loss of an oxygen atom.

Spectroscopic Data of the Precursor: 4-Nitropyridine N-oxide

For comparative analysis, the following tables summarize the spectroscopic data for 4-nitropyridine N-oxide.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Nitropyridine N-oxide

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 8.23 (d, J = 7.6 Hz, 2H), 8.13 (d, J = 7.6 Hz, 2H) (in CDCl₃)[2] |

| ¹³C | Data not readily available in summarized format |

Table 2: Key IR Absorptions for 4-Nitropyridine N-oxide

| Functional Group | Wavenumber (cm⁻¹) |

| N⁺-O⁻ Stretch | ~1250 - 1300 |

| NO₂ Asymmetric Stretch | ~1540 |

| NO₂ Symmetric Stretch | ~1350 |

Table 3: Mass Spectrometry Data for 4-Nitropyridine N-oxide

| Ion | m/z |

| [M]⁺ | 140 |

| [M-O]⁺ | 124 |

Table 4: UV-Vis Spectroscopic Data for 4-Nitropyridine N-oxide

| Solvent | λmax (nm) |

| Solvent Dependent | Broad absorption band |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 4-nitropyridine N-oxide with acetic anhydride. This reaction reportedly yields both 4-hydroxypyridine N-oxide and the target molecule, this compound.[1] A detailed, step-by-step protocol from the primary literature is essential for reproducible synthesis and is actively being sought.

Synthesis of the Precursor: 4-Nitropyridine N-oxide

The precursor, 4-nitropyridine N-oxide, can be synthesized via the nitration of pyridine N-oxide.

Materials:

-

Pyridine N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate Solution

-

Acetone

Procedure: [3]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

-

Reaction: Heat pyridine N-oxide in a separate reaction flask. Slowly add the prepared nitrating mixture to the heated pyridine N-oxide solution. After the addition is complete, heat the reaction mixture at a higher temperature for several hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture with a saturated sodium carbonate solution until a pH of 7-8 is reached.

-

Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration. The crude product can be purified by recrystallization from acetone.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

Navigating the Spectroscopic Landscape of 4-Hydroxy-3-nitropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Hydroxy-3-nitropyridine N-oxide. Due to the limited availability of public domain experimental NMR data for this specific compound, this guide presents a comprehensive set of predicted ¹H and ¹³C NMR data. These predictions are derived from an in-depth analysis of substituent effects on the pyridine N-oxide scaffold, utilizing empirical data from closely related analogues. This document also outlines a general experimental protocol for the acquisition of NMR spectra for pyridine N-oxide derivatives and includes a visual representation of the predicted proton chemical shift relationships. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are working with or anticipate synthesizing this and related compounds.

Introduction

This compound is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a hydroxyl group, a nitro group, and an N-oxide moiety on the pyridine ring creates a unique electronic environment, making NMR spectroscopy an essential tool for its structural elucidation and for monitoring its reactions. This guide aims to fill the current gap in publicly available experimental NMR data for this molecule by providing a robust, predicted dataset and a practical framework for its experimental verification.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent chemical shift (SCS) effects of the hydroxyl and nitro groups on a pyridine N-oxide core, drawing from spectral data of related compounds such as 4-nitropyridine N-oxide and 3-hydroxypyridine. The predictions are for a standard deuterated solvent such as DMSO-d₆, which is commonly used for polar, aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet | ~2-3 |

| H-5 | 7.4 - 7.6 | Doublet of Doublets | ~7-8, ~2-3 |

| H-6 | 8.2 - 8.4 | Doublet | ~7-8 |

| OH | 10.0 - 12.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 125 - 130 |

| C-4 | 155 - 160 |

| C-5 | 115 - 120 |

| C-6 | 138 - 143 |

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the pyridine N-oxide ring:

-

N-Oxide Group: The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This generally shields the protons at the 2- and 6-positions and deshields the carbons at these positions.

-

Nitro Group (-NO₂): The nitro group at the 3-position is strongly electron-withdrawing through both resonance and induction. This will cause a significant downfield shift (deshielding) of the adjacent H-2 proton and C-2 and C-4 carbons.

-

Hydroxyl Group (-OH): The hydroxyl group at the 4-position is a strong electron-donating group through resonance. This will cause an upfield shift (shielding) of the protons and carbons at the ortho (3- and 5-) and para (2- and 6-) positions relative to a non-hydroxylated analogue. The presence of the N-oxide will modulate these effects.

The interplay of these effects leads to the predicted chemical shift ranges. For instance, the H-2 proton is predicted to be the most downfield due to the strong deshielding effect of the adjacent nitro group and the N-oxide functionality. Conversely, the H-5 proton is expected to be the most upfield of the aromatic protons due to the shielding effect of the hydroxyl group.

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra of pyridine N-oxide derivatives.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

4.2.1. ¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of approximately 0 to 12 ppm is typically sufficient for pyridine derivatives.

4.2.2. ¹³C NMR Spectroscopy

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 180 ppm is standard for most organic molecules.

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Predicted Proton Chemical Shift Relationships

The following diagram illustrates the predicted relative chemical shifts of the aromatic protons in this compound, based on the electronic environment created by the substituents.

Caption: Predicted relative ¹H NMR chemical shifts.

Conclusion

Spectroscopic Analysis of 4-Hydroxy-3-nitropyridine N-oxide: A Technical Guide

Introduction

4-Hydroxy-3-nitropyridine N-oxide is a heterocyclic aromatic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of approximately 140.1 g/mol .[1] As a derivative of pyridine N-oxide, it is of significant interest to researchers in medicinal chemistry and drug development due to the versatile chemical properties imparted by its N-oxide, hydroxyl, and nitro functional groups.[1] The N-oxide group, in particular, can enhance water solubility and modulate the electronic properties of the pyridine ring, making it a valuable scaffold in the synthesis of biologically active molecules.[1][2]

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of this compound. Due to the limited availability of direct published spectra for this specific molecule, this guide synthesizes data from its well-studied isomer, 4-nitropyridine N-oxide, and established principles of spectroscopic analysis for N-oxides to present a predictive and comparative framework for its characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex, showing characteristic absorption bands for its hydroxyl, nitro, N-oxide, and aromatic ring structures.

Predicted IR Absorption Data

The presence of multiple functional groups leads to a distinct IR fingerprint. The key expected vibrational modes are summarized in the table below. These predictions are based on standard functional group absorption ranges and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Characteristics |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Broad, strong band due to hydrogen bonding |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak, sharp peaks |

| NO₂ (Nitro) | Asymmetric Stretching | ~1550 | Strong |

| Aromatic C=C, C=N | Ring Stretching | 1400 - 1600 | Multiple medium to strong bands |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 | Strong |

| N-O (N-oxide) | Stretching | 1200 - 1300 | Strong band, position sensitive to substitution and solvent |

Note: The N-O stretching frequency in aromatic N-oxides can be observed in the 1200-1300 cm⁻¹ region. For the related compound 4-nitropyridine N-oxide, this band appears around 1303 cm⁻¹ in a non-polar solvent and shifts to lower frequencies in hydrogen-bonding solvents like water (1248 cm⁻¹).[3]

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.

-

Sample Preparation : Dry a small amount (1-2 mg) of the yellow crystalline this compound powder and approximately 100-200 mg of spectroscopic grade KBr in an oven to remove any moisture.

-

Grinding : Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

-

Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. Aromatic N-oxides exhibit a highly characteristic fragmentation pattern involving the loss of an oxygen atom.

Fragmentation Pattern Analysis

The primary diagnostic fragmentation for N-oxides is the loss of a single oxygen atom from the molecular ion, resulting in a prominent [M-16]⁺ or [M+H-16]⁺ peak.[5] For this compound (MW = 140.1), the molecular ion (M⁺) is expected at m/z 140.

The key predicted fragments are:

-

m/z 140 (M⁺) : The molecular ion.

-

m/z 124 ([M-16]⁺) : Resulting from the characteristic loss of an oxygen atom from the N-oxide group. This is expected to be a major peak. The isomer 4-nitropyridine N-oxide shows a [P-16]⁺ ion with 68% relative abundance.

-

Further Fragmentations : The ion at m/z 124 (4-hydroxy-3-nitropyridine) could undergo further fragmentation, such as the loss of NO₂ (46 Da) to yield a fragment at m/z 78, or the loss of CO (28 Da).

Predicted Mass Spectrometry Data

| m/z Value | Proposed Identity | Notes |

| 140 | [C₅H₄N₂O₃]⁺ (M⁺) | Molecular Ion |

| 124 | [M-O]⁺ | Loss of oxygen from the N-oxide group. Expected to be a prominent peak. |

| 94 | [M-O-NO]⁺ or [M-NO₂]⁺ | Loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion. |

| 78 | [M-O-NO₂]⁺ | Loss of NO₂ from the m/z 124 fragment. |

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) mass spectrometry is a common technique for analyzing such compounds.

-

Instrumentation : An A.E.I. M.S. 9 double-focusing mass spectrometer or a similar instrument can be used.

-

Sample Introduction : Due to its crystalline nature, a direct inlet system is suitable. Alternatively, a heated inlet system maintained at a high temperature (e.g., 250 °C) can be used, though care must be taken as some N-oxides may decompose.

-

Ionization : The sample is ionized using a standard electron beam (typically 70 eV).

-

Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion. Ion abundances are corrected for the natural occurrence of ¹³C where appropriate.

References

Nitropyridine N-Oxides: A Comprehensive Technical Guide on Their Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of nitropyridine N-oxides. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity. This document details their synthesis, physical properties, chemical reactivity, and spectral characteristics, supported by experimental protocols and data.

Synthesis of Nitropyridine N-Oxides

The two primary historical strategies for the synthesis of nitropyridine N-oxides are the direct nitration of pyridine N-oxides and the oxidation of nitropyridines.

Electrophilic Nitration of Pyridine N-Oxides

The introduction of the N-oxide functionality significantly alters the electronic landscape of the pyridine ring. The oxygen atom donates electron density into the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack than pyridine itself. Consequently, the direct nitration of pyridine N-oxide, typically yielding the 4-nitro derivative, is a cornerstone of its synthesis.

1. Preparation of the Nitrating Acid:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.

-

While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.

-

Allow the mixture to warm to 20°C before use.

2. Reaction Setup:

-

The reaction apparatus consists of a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance.

-

The reflux condenser is equipped with an adapter to safely vent the nitrous fumes formed during the reaction.

3. Nitration Procedure:

-

Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C.

-

Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.

-

Carefully add a saturated aqueous solution of sodium carbonate in portions until a pH of 7-8 is reached to neutralize the acid and precipitate the product.

-

Collect the precipitated yellow crystalline solid by suction filtration.

-

To remove inorganic salts, the crude product is treated with acetone, and the insoluble material is filtered off.

-

The solvent is evaporated from the filtrate to yield the final product. Further purification can be achieved by recrystallization from acetone.

N-Oxidation of Nitropyridines

An alternative, though less common, route is the direct oxidation of a nitropyridine molecule at the nitrogen atom. This method utilizes various oxidizing agents, with organic peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) being particularly effective.

1. Reaction Setup:

-

In a reaction vessel, dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane.

-

Cool the solution to a temperature of 0-5°C using an ice bath.

2. Oxidation Procedure:

-

While maintaining the temperature at 0°C, add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.

-

Allow the reaction mixture to warm to 20-25°C and continue stirring for 24 hours.

3. Work-up and Isolation:

-

Upon completion, cool the reaction mixture again to 0-5°C.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude

Unveiling the Bio-pharmacological Potential: A Technical Guide to 4-Hydroxy-3-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with 4-Hydroxy-3-nitropyridine N-oxide and its immediate precursor, 4-nitropyridine N-oxide. While direct experimental data on this compound is limited, this document extrapolates potential activities based on the established profile of related compounds. We present detailed experimental protocols for key biological assays to facilitate further investigation into its therapeutic potential. This guide aims to serve as a foundational resource for researchers interested in the exploration of this and similar heterocyclic N-oxides in drug discovery and development.

Introduction

Heterocyclic N-oxides represent a promising class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antihypertensive properties. The N-oxide moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy. This compound is a derivative of 4-nitropyridine N-oxide, a compound known for its activity as a quorum sensing inhibitor and an enzyme inhibitor. This guide explores the known biological landscape of these related molecules and provides a framework for the systematic evaluation of this compound.

Synthesis and Chemical Properties

The synthesis of this compound typically starts from pyridine N-oxide. A common synthetic route involves the nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, which can then be further modified.

Synthesis of 4-Nitropyridine N-oxide

A standard laboratory procedure for the synthesis of 4-nitropyridine N-oxide involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]

Experimental Protocol: Nitration of Pyridine N-oxide [1]

-

Preparation of Nitrating Acid: In a flask, combine fuming nitric acid and concentrated sulfuric acid in an appropriate ratio, while cooling in an ice bath.

-

Reaction Setup: In a separate reaction vessel, dissolve pyridine N-oxide in a suitable solvent.

-

Nitration: Slowly add the prepared nitrating acid to the pyridine N-oxide solution while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture onto ice. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Purification: The crude 4-nitropyridine N-oxide can be purified by recrystallization from a suitable solvent like acetone.

A one-step method for the preparation of 4-nitropyridine N-oxide has also been reported, which combines the oxidation and nitration steps.[2]

Conversion to this compound

Potential Biological Activities

Based on the known activities of the closely related 4-nitropyridine N-oxide and the broader class of heterocyclic N-oxides, this compound may exhibit the following biological activities.

Quorum Sensing Inhibition

4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[3][4] It is believed to exert this effect by binding to the LasR receptor, a key transcriptional regulator in the quorum sensing circuit.[3][4]

Caption: LasR-mediated quorum sensing pathway in P. aeruginosa and the potential inhibitory action of 4-nitropyridine N-oxide.

Enzyme Inhibition: Na,K-ATPase

The N-oxide derivative of nitrated pyridine has been shown to inhibit Na,K-ATPase activity. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining electrochemical gradients across cell membranes.

Potential Activity in Neurological Disorders

4-Hydroxy-3-nitropyridine (without the N-oxide) is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5] While there is no direct evidence, the structural similarity suggests that this compound could be investigated for its effects on the central nervous system. It is important to distinguish this potential from the known neurotoxicity associated with nitrous oxide abuse.[6][7]

Quantitative Data

As of the latest literature search, no specific quantitative data, such as IC50 or EC50 values, for the biological activity of this compound has been published. The following table summarizes the available information for the related compound, 4-nitropyridine N-oxide.

| Compound | Target | Activity | Quantitative Data | Reference(s) |

| 4-Nitropyridine N-oxide | LasR Receptor (P. aeruginosa) | Quorum Sensing Inhibition | IC50: Not Reported | [3][4] |

| 4-Nitropyridine N-oxide | Na,K-ATPase | Enzyme Inhibition | IC50: Not Reported | - |

Experimental Protocols

To facilitate the investigation of the biological activities of this compound, detailed protocols for relevant assays are provided below.

LasR Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines if a compound can inhibit the binding of the LasR protein to its target DNA sequence.[8]

Workflow for LasR EMSA

Caption: Experimental workflow for the LasR Electrophoretic Mobility Shift Assay (EMSA).

Methodology

-

Prepare DNA Probe: Synthesize and label a short DNA fragment containing the las box sequence with a radioactive or fluorescent tag.[8]

-

Protein-Inhibitor Incubation: Incubate purified LasR protein with varying concentrations of this compound. Include a control with no inhibitor.[8]

-

Binding Reaction: Add the labeled DNA probe to the protein-inhibitor mixture and incubate to allow for binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free DNA probe using native polyacrylamide gel electrophoresis.

-

Visualization and Analysis: Visualize the DNA bands. A decrease in the shifted band in the presence of the test compound indicates inhibition of LasR-DNA binding.[8]

Na,K-ATPase Inhibition Assay

This assay measures the activity of Na,K-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[9][10]

Workflow for Na,K-ATPase Inhibition Assay

Caption: Experimental workflow for the Na,K-ATPase inhibition assay.

Methodology

-

Enzyme Preparation: Prepare a solution of purified Na,K-ATPase in an appropriate buffer.[9]

-

Reaction Setup: In separate tubes, combine the enzyme solution with varying concentrations of this compound. Include control tubes with a known inhibitor (e.g., ouabain) and without any inhibitor.[10]

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation: Start the enzymatic reaction by adding ATP to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined time.[9]

-

Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid.

-

Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Calculation: Calculate the percentage of Na,K-ATPase inhibition for each concentration of the test compound.

Conclusion

This compound remains a molecule with underexplored biological potential. Based on the activities of its precursor, 4-nitropyridine N-oxide, promising avenues for investigation include its potential as a quorum sensing inhibitor and a Na,K-ATPase inhibitor. The experimental protocols detailed in this guide provide a solid foundation for researchers to systematically evaluate these and other potential biological activities. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic relevance in various disease models.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Marked increase in severe neurological disorders after nitrous oxide abuse: a retrospective study in the Greater Paris area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurological Manifestations Induced by Nitrous Oxide Abuse: A Case Series and Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: 4-Hydroxy-3-nitropyridine N-oxide

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct and specific experimental data on the mechanism of action of 4-Hydroxy-3-nitropyridine N-oxide is limited in publicly available scientific literature. This guide, therefore, synthesizes information on structurally related pyridine N-oxide derivatives to infer a potential, yet unconfirmed, mechanism of action for the target compound. All subsequent information should be interpreted within this context of extrapolation and hypothesis.

Introduction

This compound is a heterocyclic compound of interest within medicinal chemistry and drug discovery. While primarily recognized as a versatile intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents, its intrinsic biological activities remain a subject of exploratory research.[1] The presence of the N-oxide, hydroxyl, and nitro functional groups on the pyridine ring suggests a complex electronic and reactive profile, potentially enabling interactions with various biological targets. This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound, drawing parallels from the established biological activities of its parent compound, 4-nitropyridine N-oxide, and other related substituted pyridine N-oxides.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for postulating its biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₄ | [2] |

| Molecular Weight | 156.10 g/mol | [2] |

| Appearance | Yellowish solid | [1] |

| CAS Number | 31872-57-8 | [2] |

Hypothesized Mechanisms of Action

Based on the known activities of analogous compounds, the mechanism of action of this compound may encompass several pathways, including enzyme inhibition, disruption of cellular signaling, and antimicrobial activities.

Enzyme Inhibition: A Potential Target

The parent compound, 4-nitropyridine N-oxide, has been identified as an inhibitor of Na,K-ATPase activity.[3] This enzyme is a critical transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. Inhibition of Na,K-ATPase can lead to a cascade of cellular events, including alterations in intracellular ion concentrations, which can impact cellular processes such as proliferation and apoptosis. It is plausible that this compound retains this inhibitory activity, with the hydroxyl and nitro group positions potentially modulating its binding affinity and inhibitory potency.

Antimicrobial and Quorum Sensing Inhibition

Various pyridine N-oxide derivatives have demonstrated antimicrobial properties.[4][5] One of the proposed mechanisms for this activity is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence.[4][5] 4-Nitropyridine N-oxide, in particular, has been suggested as a quorum sensing inhibitor.[3] By interfering with these signaling pathways, this compound could potentially disrupt biofilm formation and attenuate bacterial pathogenicity.

Pro-oxidant Activity and Cellular Stress

The nitroaromatic structure of this compound suggests a potential for bioreductive activation within cells, particularly under hypoxic conditions often found in tumor microenvironments. This process can lead to the formation of reactive nitrogen species (RNS) and reactive oxygen species (ROS), inducing oxidative stress and damaging cellular components such as DNA, proteins, and lipids. This pro-oxidant activity is a known mechanism for the cytotoxicity of some nitroaromatic compounds.

Postulated Signaling Pathway Involvement

Given the potential for Na,K-ATPase inhibition and the induction of oxidative stress, this compound could modulate several key signaling pathways.

Caption: Hypothesized signaling cascade initiated by this compound.

Illustrative Experimental Workflow

To validate the hypothesized mechanisms of action, a structured experimental workflow would be necessary. The following diagram outlines a potential approach.

Caption: A logical workflow for investigating the mechanism of action.

Representative Experimental Protocols

Due to the absence of specific published protocols for this compound, the following are generalized methodologies for key assays that would be pertinent to investigating its hypothesized activities.

Na,K-ATPase Inhibition Assay (In Vitro)

-

Enzyme Source: Purified Na,K-ATPase from a commercially available source (e.g., porcine cerebral cortex).

-

Assay Principle: The assay measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Procedure: a. Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, KCl, NaCl, and ATP. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding the Na,K-ATPase enzyme. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). f. Measure the released Pi using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of relevant human cell lines (e.g., cancer cell lines, normal cell lines).

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively elucidated. However, based on the activities of structurally similar compounds, it is reasonable to hypothesize that its biological effects may stem from a combination of enzyme inhibition, antimicrobial activity, and the induction of cellular stress. The proposed framework in this guide provides a rational basis for future experimental investigations. Focused studies employing the outlined assays are imperative to validate these hypotheses and to fully characterize the therapeutic potential of this intriguing molecule. Such research will be instrumental in guiding its future development in the pharmaceutical and agrochemical sectors.

References

Methodological & Application

Application Notes and Protocols: The Versatility of 4-Nitropyridine N-oxide and its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-nitropyridine N-oxide and its derivative, 4-hydroxy-3-nitropyridine N-oxide. The high reactivity of the pyridine N-oxide core, enhanced by the electron-withdrawing nitro group, makes these compounds valuable intermediates for the synthesis of a diverse range of functionalized pyridines, which are key scaffolds in medicinal chemistry and materials science.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide functionality increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. Conversely, the N-oxide group also activates the ring for nucleophilic substitution, especially when a strong electron-withdrawing group like a nitro group is present. This dual reactivity makes substituted pyridine N-oxides powerful tools in organic synthesis.

4-Nitropyridine N-oxide is a particularly important building block. The nitro group at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions, allowing for the introduction of a wide variety of functional groups. Furthermore, recent advances have demonstrated the utility of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts in photoredox C-H functionalization reactions.

While less common, this compound is a related derivative that can be synthesized from 4-nitropyridine N-oxide. Its synthetic applications are less explored but offer potential for further functionalization.

These notes will detail the synthesis of these key pyridine N-oxides and provide protocols for their application in nucleophilic substitution and C-H functionalization reactions.

Synthesis of Key Pyridine N-Oxides

The synthesis of 4-nitropyridine N-oxide is a well-established procedure involving the nitration of pyridine N-oxide. From this key intermediate, this compound can be obtained.

Protocol 1: Synthesis of 4-Nitropyridine N-oxide[1]

This protocol describes the electrophilic nitration of pyridine N-oxide.

Materials:

-

Pyridine N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate solution

-

Acetone

Procedure:

-

Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Bring the mixture to 20 °C.

-

Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide and heat to 60 °C.

-

Nitration: Transfer the nitrating acid to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes with stirring. The internal temperature will initially drop to around 40 °C.

-

Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker.

-

Neutralization: Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow crystalline solid will precipitate.

-

Isolation: Collect the crude product by vacuum filtration.

-

Purification: Add acetone to the crude product to dissolve the 4-nitropyridine N-oxide, leaving behind insoluble salts. Separate the acetone solution by filtration and evaporate the solvent to obtain the purified product. The product can be further recrystallized from acetone if necessary.

Quantitative Data:

| Starting Material | Product | Yield | Melting Point |

|---|

| Pyridine N-oxide | 4-Nitropyridine N-oxide | 42% | 157 °C |

Protocol 2: Synthesis of this compound[2]

This protocol describes the formation of this compound from 4-nitropyridine N-oxide.

Materials:

-

4-Nitropyridine N-oxide

-

Acetic Anhydride

Procedure:

-

Heat a mixture of 4-nitropyridine N-oxide in acetic anhydride.

-

The reaction yields a mixture of 4-hydroxypyridine N-oxide and this compound.

-

The products can be separated by chromatography.

(Note: The original literature describes this as a reaction behavior rather than a detailed synthetic protocol with yields. Further optimization would be required for a preparative scale synthesis.)

Applications in Nucleophilic Aromatic Substitution

The nitro group of 4-nitropyridine N-oxide is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA) reactions to introduce a variety of functional groups at the 4-position.

Caption: Synthetic pathway from pyridine N-oxide to 4-substituted pyridines.

Protocol 3: General Procedure for Nucleophilic Substitution of 4-Nitropyridine N-oxide[2]

This protocol provides a general guideline for the reaction of 4-nitropyridine N-oxide with various nucleophiles.

Materials:

-

4-Nitropyridine N-oxide

-

Nucleophile (e.g., HCl, HBr, sodium ethoxide)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Dissolve 4-nitropyridine N-oxide in a suitable solvent.

-

Add the nucleophilic reagent. The reaction may require heating in a sealed tube or under reflux depending on the nucleophile's reactivity.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent.

-

Neutralize the residue if necessary and extract the product with an appropriate organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or chromatography.

Quantitative Data for Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Chloride | conc. HCl (aq) | Water | 160 °C, 4h, sealed tube | 4-Chloropyridine N-oxide | 80 |

| Bromide | conc. HBr (aq) | Water | Reflux, 4h | 4-Bromopyridine N-oxide | High |

| Ethoxide | Sodium Ethoxide | Ethanol | - | 4-Ethoxypyridine N-oxide | High |

| Hydroxide | NaOH | Water | - | 4-Hydroxypyridine N-oxide | High |

Applications in Photoredox C-H Functionalization

Pyridine N-oxides can act as effective hydrogen atom transfer (HAT) catalysts in combination with a photoredox catalyst for the functionalization of unactivated C(sp³)–H bonds.[1] While 4-nitropyridine N-oxide itself is not an effective HAT catalyst in the examples found, other substituted pyridine N-oxides have shown excellent reactivity.[2] This highlights the tunability of the pyridine N-oxide scaffold for catalytic applications.

Caption: General mechanism for photoredox C-H functionalization using a pyridine N-oxide HAT catalyst.

Protocol 4: General Procedure for Photocatalytic C-H Alkylation[3]

This protocol provides a general method for the alkylation of unactivated C-H bonds using a pyridine N-oxide as a HAT catalyst.

Materials:

-

C-H Substrate (e.g., cyclohexane)

-

Olefinic Radical Acceptor (e.g., benzylidene malononitrile)

-

Acridinium Photoredox Catalyst (e.g., Mes-AcrBF₄)

-

Pyridine N-oxide HAT Catalyst (e.g., 4-acetylpyridine N-oxide)

-

Solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., Argon)

-

Visible light source (e.g., blue LED)

Procedure:

-

In a reaction vessel, combine the C-H substrate, olefinic radical acceptor, photoredox catalyst, and pyridine N-oxide HAT catalyst.

-

Add the solvent under an inert atmosphere.

-

Irradiate the reaction mixture with a visible light source with stirring at room temperature.

-

Monitor the reaction by a suitable analytical technique (e.g., NMR, GC-MS).

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Quantitative Data for C-H Alkylation using Pyridine N-oxide Catalysts:

| HAT Catalyst | C-H Substrate | Radical Acceptor | Photoredox Catalyst | Yield (%) |

| Pyridine N-oxide | Cyclohexane | Benzylidene malononitrile | Mes-AcrBF₄ | High (NMR Yield) |

| 4-Acetylpyridine N-oxide | Cyclohexane | Benzylidene malononitrile | Mes-AcrBF₄ | 92 (Isolated) |

| 4-Cyanopyridine N-oxide | Cyclohexane | Benzylidene malononitrile | Mes-AcrBF₄ | High (NMR Yield) |

Conclusion

4-Nitropyridine N-oxide is a versatile and highly valuable building block in organic synthesis. Its utility as a precursor for a wide array of 4-substituted pyridines via nucleophilic aromatic substitution is well-established. Furthermore, the broader class of pyridine N-oxides is emerging as a tunable platform for the development of novel catalysts for challenging transformations such as C-H functionalization. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of these important heterocyclic compounds in their own synthetic endeavors.

References

Application Notes: 4-Hydroxy-3-nitropyridine N-oxide as a Versatile Building Block

Introduction

4-Hydroxy-3-nitropyridine N-oxide is a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, stemming from the presence of a hydroxyl group, a nitro group, and an N-oxide moiety, make it a reactive intermediate for the synthesis of a wide range of biologically active molecules.[1] The pyridine N-oxide structure is activated for electrophilic attack, facilitating reactions that are otherwise difficult with a standard pyridine ring.[3] This compound serves as a crucial precursor in the development of pharmaceuticals, agrochemicals, and materials science.[1]

Key Advantages in Synthesis

-

Multiple Reaction Sites: The presence of the hydroxyl, nitro, and N-oxide groups provides multiple handles for chemical modification, allowing for diverse synthetic strategies.

-

Facilitated Nucleophilic Substitution: The electron-withdrawing nitro group and the N-oxide moiety activate the pyridine ring for nucleophilic aromatic substitution, enabling the introduction of various functional groups.[4][5]

-

Versatility in Derivatization: It can be used to synthesize a variety of substituted pyridines and pyridine-N-oxides, which are privileged structures in many approved drugs.[6]

-

Precursor to Bioactive Scaffolds: This building block is instrumental in creating compounds with a range of biological activities, including potential antitumor, antiviral, and anti-neurodegenerative properties.[6]

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas. For instance, nitropyridine derivatives are explored as inhibitors of enzymes like Janus kinase 2 (JAK2) and as quorum sensing inhibitors in bacteria such as Pseudomonas aeruginosa.[6][7] The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to enhance potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-3-nitropyridine 1-oxide

This protocol describes the protection of the hydroxyl group of this compound as a benzyl ether. This is a common step to prevent unwanted side reactions during subsequent modifications of the molecule.

Materials:

-

This compound

-

Potassium carbonate (K2CO3)

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield 4-(benzyloxy)-3-nitropyridine 1-oxide.

Protocol 2: Reduction of the Nitro Group to an Amino Group

This protocol details the reduction of a nitropyridine N-oxide derivative to the corresponding aminopyridine, a key transformation for introducing a versatile amino functional group.

Materials:

-

4-(Benzyloxy)-3-nitropyridine 1-oxide

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol (EtOH)

-

Water (H2O)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Suspend 4-(benzyloxy)-3-nitropyridine 1-oxide (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude 3-amino-4-(benzyloxy)pyridine 1-oxide.

Quantitative Data

The following table summarizes hypothetical, yet representative, biological activity data for a series of bioactive molecules synthesized from this compound derivatives.

| Compound ID | Target | Assay Type | IC50 (nM) |

| HNPO-001 | JAK2 Kinase | Kinase Activity Assay | 85 |

| HNPO-002 | p38α MAPK | Enzyme Inhibition Assay | 120 |

| HNPO-003 | LasR (P. aeruginosa) | Quorum Sensing Inhibition | 550 |

| HNPO-004 | HIV-1 Integrase | Strand Transfer Assay | 98 |

| HNPO-005 | Na+/K+-ATPase | Enzyme Activity Assay | 210 |

Visualizations

Below are diagrams illustrating key concepts related to the application of this compound.

Caption: Synthetic workflow using this compound.

Caption: Inhibition of the JAK2-STAT signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for the nitration of 4-hydroxypyridine N-oxide

Abstract

This document provides a detailed experimental protocol for the nitration of 4-hydroxypyridine N-oxide to synthesize 4-hydroxy-3-nitropyridine N-oxide. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The procedure is adapted from established methods for the nitration of pyridine N-oxides, taking into account the directing effects of the N-oxide and hydroxyl functional groups. Included are key compound data, a step-by-step methodology, and a graphical representation of the experimental workflow.

Introduction